N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide
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Overview
Description
Compound “US9586942, 3*” is a small organic molecule identified as Ligand BDBM294229 . It has been studied for its potential therapeutic applications, particularly in enzyme inhibition . The compound’s structure and activity have been explored in various biochemical assays, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “US9586942, 3*” involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are detailed in patent literature and scientific publications . Typical conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods: Industrial production of compound “US9586942, 3*” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Compound “US9586942, 3*” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Compound “US9586942, 3*” has diverse applications in scientific research:
Chemistry: It is used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological pathways and cellular processes.
Medicine: Research explores its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “US9586942, 3*” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and modulating biochemical pathways. Detailed studies have elucidated the binding affinity and inhibition constants, providing insights into its therapeutic potential .
Comparison with Similar Compounds
- US9586942, 5:* Another ligand with similar structural features and enzyme inhibition properties .
US9586942, 13: A small organic molecule with comparable biological activity.
Uniqueness: Compound “US9586942, 3*” stands out due to its specific binding affinity and inhibition profile. Its unique structural features contribute to its distinct biochemical properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H31N3O2S |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C24H31N3O2S/c1-30(28,29)25-20-16-27(17-20)21-10-8-19-9-11-24(26-12-5-13-26)23(22(19)15-21)14-18-6-3-2-4-7-18/h2-4,6-8,10,15,20,23-25H,5,9,11-14,16-17H2,1H3/t23-,24+/m1/s1 |
InChI Key |
DTCYWONIILSWPE-RPWUZVMVSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1CN(C1)C2=CC3=C(CC[C@@H]([C@@H]3CC4=CC=CC=C4)N5CCC5)C=C2 |
Canonical SMILES |
CS(=O)(=O)NC1CN(C1)C2=CC3=C(CCC(C3CC4=CC=CC=C4)N5CCC5)C=C2 |
Origin of Product |
United States |
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